molecular formula C21H29N3O2 B6902300 N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide

Cat. No.: B6902300
M. Wt: 355.5 g/mol
InChI Key: CEVTXOCBZQVPIG-UHFFFAOYSA-N
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Description

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide is a synthetic organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide typically involves multiple steps. One common route starts with the preparation of 2,2-dimethyl-3-morpholin-4-ylpropanal, which is then reacted with 4-dimethylaminobenzaldehyde under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be employed to enhance the production rate and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound .

Scientific Research Applications

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-3-morpholin-4-ylpropanal
  • 4-dimethylaminobenzaldehyde
  • Quinoline derivatives

Uniqueness

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide stands out due to its unique combination of structural features, including the quinoline core and morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N,4-dimethylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-16-13-19(22-18-8-6-5-7-17(16)18)20(25)23(4)14-21(2,3)15-24-9-11-26-12-10-24/h5-8,13H,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVTXOCBZQVPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C(=O)N(C)CC(C)(C)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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